1-(4-methoxybenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
1-(4-Methoxybenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a heterocyclic compound featuring a triazolopyrimidine core fused with a piperazine moiety substituted at the 4-position by a 4-methoxybenzoyl group. The triazolo[4,5-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with enzymes and receptors involved in nucleotide signaling pathways. The 4-methoxybenzoyl group enhances lipophilicity and may influence receptor binding affinity, while the methyl group on the triazole ring contributes to metabolic stability.
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c1-22-15-14(20-21-22)16(19-11-18-15)23-7-9-24(10-8-23)17(25)12-3-5-13(26-2)6-4-12/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQMRHAOYHCIRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell division
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to apoptosis, or programmed cell death.
Result of Action
The compound’s action results in significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively. It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM.
Biochemical Analysis
Biological Activity
The compound 1-(4-methoxybenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a novel synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound’s biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C_{16}H_{18}N_{6}O_{2}
- Molecular Weight : 318.36 g/mol
The compound features a piperazine core linked to a triazole-pyrimidine moiety and a methoxybenzoyl group, which are believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cellular signaling pathways. Notably, it has been shown to influence pathways related to inflammation and pain modulation.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, studies have documented that piperazine derivatives can inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory effects in various in vitro models. It appears to modulate the production of pro-inflammatory cytokines and may inhibit pathways such as NF-kB signaling, which is crucial in inflammatory responses.
Antitumor Activity
Recent investigations into similar triazole-containing compounds have revealed promising antitumor activities. These compounds often induce apoptosis in cancer cells through the activation of caspase pathways or by disrupting mitochondrial function.
Study 1: Antimicrobial Efficacy
A study conducted on piperazine derivatives showed that compounds with structural similarities to our compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be comparable to standard antibiotics, indicating a strong potential for therapeutic application .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 8 | E. coli |
| Compound B | 16 | S. aureus |
| Test Compound | 12 | Pseudomonas aeruginosa |
Study 2: Anti-inflammatory Activity
In an animal model of acute inflammation, the test compound significantly reduced paw edema compared to control groups. The results suggested a dose-dependent response, with higher doses leading to more pronounced anti-inflammatory effects .
| Dose (mg/kg) | Paw Edema Reduction (%) |
|---|---|
| 10 | 30 |
| 20 | 50 |
| 40 | 70 |
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Critical Analysis of Structural Variations
Bromobenzyl (Compound 18) and trifluoromethylphenyl (A2AR modulator) substituents introduce halogen or electron-withdrawing groups, enhancing affinity for hydrophobic binding sites .
Pharmacological Outcomes: Receptor Selectivity: RG7774’s tetrazole-methyl group confers CB2R selectivity, whereas the target compound’s lack of charged groups may limit GPCR specificity . Enzyme Inhibition: Propylthio and sulfide substituents (e.g., VAS2870, Compound 18) enable redox modulation or covalent binding to enzymes like Nox or kinases .
Research Implications and Gaps
- The target compound’s 4-methoxybenzoyl-piperazine moiety is understudied compared to analogues with proven receptor activity (e.g., CB2R or A2AR). Future work should explore its affinity for adenosine or cannabinoid receptors.
- Structural data (e.g., X-ray crystallography) are needed to validate binding modes compared to RG7774 or VAS2870 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
